2-ethylsulfanyl-3H-benzimidazol-5-ol
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Overview
Description
2-ethylsulfanyl-3H-benzimidazol-5-ol is a chemical compound with the molecular formula C9H10N2OS It is a derivative of benzimidazole, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethylsulfanyl-3H-benzimidazol-5-ol typically involves the reaction of 2-mercapto-1H-benzimidazole with ethyl iodide. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction conditions usually include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The process involves the same basic steps as the laboratory synthesis but may include additional purification steps, such as recrystallization or chromatography, to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-ethylsulfanyl-3H-benzimidazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzimidazole derivatives, depending on the nucleophile used.
Scientific Research Applications
2-ethylsulfanyl-3H-benzimidazol-5-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-ethylsulfanyl-3H-benzimidazol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, leading to a disruption of metabolic pathways. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazol-6-ol: Lacks the ethylthio group, which may result in different chemical and biological properties.
2-Mercapto-1H-benzimidazole: Contains a thiol group instead of the ethylthio group, leading to different reactivity and applications.
1H-Benzimidazol-6-ol, 2-methylthio-: Similar structure but with a methylthio group instead of an ethylthio group, which can affect its chemical behavior and biological activity.
Uniqueness
2-ethylsulfanyl-3H-benzimidazol-5-ol is unique due to the presence of the ethylthio group, which imparts specific chemical reactivity and potential biological activities that are distinct from its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C9H10N2OS |
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Molecular Weight |
194.26 g/mol |
IUPAC Name |
2-ethylsulfanyl-3H-benzimidazol-5-ol |
InChI |
InChI=1S/C9H10N2OS/c1-2-13-9-10-7-4-3-6(12)5-8(7)11-9/h3-5,12H,2H2,1H3,(H,10,11) |
InChI Key |
ZQBDQTSBJMYKAW-UHFFFAOYSA-N |
SMILES |
CCSC1=NC2=C(N1)C=C(C=C2)O |
Canonical SMILES |
CCSC1=NC2=C(N1)C=C(C=C2)O |
Origin of Product |
United States |
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